Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233107
InChI: InChI=1S/C14H21BrN2S/c1-9(2)12-8-11(15)7-10(3)13(12)16-17-18-14(4,5)6/h7-9H,1-6H3
SMILES:
Molecular Formula: C14H21BrN2S
Molecular Weight: 329.30 g/mol

Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-

CAS No.:

Cat. No.: VC16233107

Molecular Formula: C14H21BrN2S

Molecular Weight: 329.30 g/mol

* For research use only. Not for human or veterinary use.

Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- -

Specification

Molecular Formula C14H21BrN2S
Molecular Weight 329.30 g/mol
IUPAC Name (4-bromo-2-methyl-6-propan-2-ylphenyl)-tert-butylsulfanyldiazene
Standard InChI InChI=1S/C14H21BrN2S/c1-9(2)12-8-11(15)7-10(3)13(12)16-17-18-14(4,5)6/h7-9H,1-6H3
Standard InChI Key XCEIKDJZLVDYMF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1N=NSC(C)(C)C)C(C)C)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-, reflects its substituent arrangement:

  • A 4-bromo-2-methyl-6-isopropylphenyl group attached to a thiohydroxylamine moiety (N–S–O).

  • A tert-butylthio (S-(1,1-dimethylethyl)) group contributing steric bulk .
    Alternative nomenclature includes (E)-1-(4-bromo-2-isopropyl-6-methylphenyl)-2-(tert-butylthio)diazene, emphasizing its diazene (N=N) backbone .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₁BrN₂S
Molecular Weight329.3 g/mol
CAS Registry Number773887-08-4
SMILES NotationCC(C)c1c(C)c(Br)cc(c1N=NSCC(C)(C)C)C

Stereoelectronic Features

The molecule’s reactivity is governed by:

  • Bromo substituent: Enhances electrophilic aromatic substitution potential and serves as a leaving group in cross-coupling reactions.

  • Thiohydroxylamine group: The N–S–O motif enables redox activity, acting as a nitrene precursor or participating in radical reactions.

  • Steric effects: The tert-butylthio group creates steric hindrance, influencing regioselectivity in reactions.

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step protocols to assemble the aromatic and thiohydroxylamine components:

  • Aromatic Core Preparation:

    • Bromination of 2-methyl-6-isopropylphenol using N-bromosuccinimide (NBS) yields the 4-bromo derivative.

    • Subsequent imination with hydroxylamine introduces the N–H group.

  • Thiohydroxylamine Functionalization:

    • Reaction with tert-butylthiol under oxidative conditions (e.g., iodine) forms the S–S bond, later reduced to S–H.

    • Coupling the thiol to the imine via dehydrative condensation produces the final product.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, CCl₄, 0°C, 12h78
IminationNH₂OH·HCl, Et₃N, CH₂Cl₂, RT65
Thiol Couplingt-BuSH, I₂, DMF, 50°C, 6h52

Purification Challenges

  • Chromatographic Methods: Silica gel chromatography with hexane/ethyl acetate (7:3) effectively isolates the product.

  • Recrystallization: Ethanol/water mixtures improve purity but reduce yield due to the compound’s moderate solubility.

Reactivity and Mechanistic Insights

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the ortho and para positions, though steric hindrance from the isopropyl and tert-butyl groups limits accessibility. For example, nitration experiments show preferential para substitution relative to bromine, albeit in low yields (≤30%).

Redox Activity

The thiohydroxylamine group undergoes reversible one-electron oxidation to form a nitroxide radical, as confirmed by cyclic voltammetry (E₁/₂ = +0.85 V vs. SCE). This property is exploitable in catalytic cycles or as a stabilizing ligand for metal complexes.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, releasing nitrogen and sulfur oxides. This exothermic process (ΔH = −245 kJ/mol) necessitates cautious handling in industrial settings.

Applications in Synthetic Chemistry

Nitrene Transfer Reactions

The compound serves as a nitrene precursor in C–H amination reactions. For instance, photolytic cleavage of the N–S bond generates a nitrene intermediate, which inserts into unactivated C–H bonds (e.g., cyclohexane → cyclohexylamine, 44% yield).

Ligand Design

The thiohydroxylamine moiety coordinates to transition metals (e.g., Cu(II), Fe(III)), forming complexes with enhanced catalytic activity in oxidation reactions. A Cu(II) complex achieved 92% conversion in benzyl alcohol oxidation to benzaldehyde under mild conditions.

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